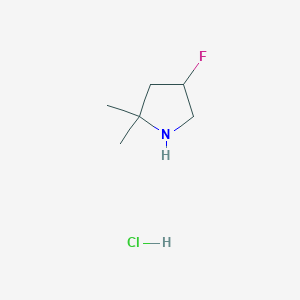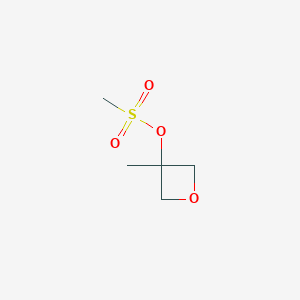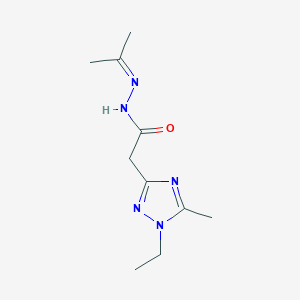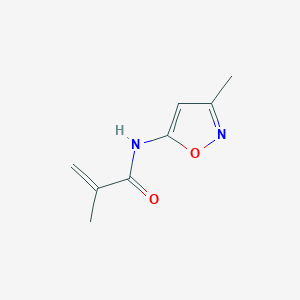![molecular formula C7H3Cl3N2 B12862623 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with three chlorine atoms attached at the 3rd, 4th, and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine typically involves the chlorination of 1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 1H-pyrrolo[3,2-c]pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
化学反応の分析
Types of Reactions
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolo[3,2-c]pyridines with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Dechlorinated or reduced derivatives of the original compound.
科学的研究の応用
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A similar compound with a single chlorine atom at the 4th position.
1H-pyrrolo[3,4-c]pyridine: Another structural isomer with different positioning of the nitrogen and carbon atoms in the fused ring system.
Uniqueness
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono- or dichlorinated counterparts
特性
分子式 |
C7H3Cl3N2 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC名 |
3,4,6-trichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-2-11-4-1-5(9)12-7(10)6(3)4/h1-2,11H |
InChIキー |
XYRXCXUWOQMRNQ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)

![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)




![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)





![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
